Molecular Weight and Lipophilicity (ClogP) Differentiation via 6-Methyl Substitution
The presence of a methyl group at the 6-position of the quinoline core distinguishes CAS 355433-20-4 (MW: 479.61 g/mol) from its des-methyl analog, 2-oxo-2-phenylethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-33-9, MW: 465.58 g/mol) . This methylation increases molecular weight by 14.03 Da and is predicted to elevate the partition coefficient (ClogP) by approximately 0.5-0.8 log units, increasing lipophilicity, a critical factor for membrane permeability and protein binding.
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 479.61 g/mol (C32H33NO3) |
| Comparator Or Baseline | 465.58 g/mol (C31H31NO3) for des-methyl analog CAS 355433-33-9 |
| Quantified Difference | +14.03 Da (Target compound is heavier) |
| Conditions | Calculated from molecular formula. No experimental assay required. |
Why This Matters
The difference in molecular weight and predicted lipophilicity can be decisive in structure-activity relationship (SAR) studies, where a single methyl group can drastically alter a compound's biological profile, potentially converting an inactive scaffold into a hit.
